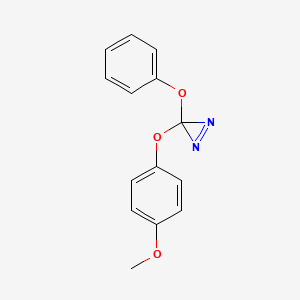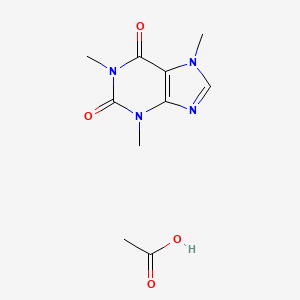
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate, also known as 1,3,7-Trimethyluric acid acetate, is a derivative of 1,3,7-Trimethyluric acid. This compound is a purine alkaloid and is structurally related to caffeine and theobromine. It is known for its occurrence as a minor metabolite of caffeine in humans and is produced in some plants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate typically involves the acetylation of 1,3,7-Trimethyluric acid. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 1,3,7-Trimethyluric acid.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction will regenerate 1,3,7-Trimethyluric acid.
Wissenschaftliche Forschungsanwendungen
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its role as a minor metabolite of caffeine and its biological effects.
Medicine: Explored for potential therapeutic applications due to its structural similarity to caffeine and theobromine.
Industry: Utilized in the synthesis of other purine derivatives and as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, similar to caffeine. The compound may also interact with adenosine receptors, affecting neurotransmission and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-1H-purine-2,6(3H,7H)-dione acetate is unique due to its specific acetylation, which may confer different chemical properties and biological activities compared to its non-acetylated counterparts. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
5743-16-8 |
|---|---|
Molekularformel |
C10H14N4O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
acetic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C2H4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-2(3)4/h4H,1-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
GINZSXZSGUKTSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Morpholinothiazolo[4,5-d]pyrimidine-2,5-diamine](/img/structure/B11861583.png)
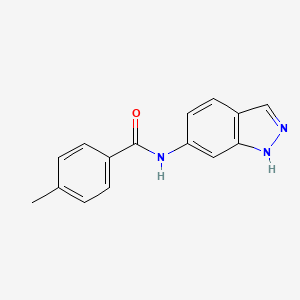
![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
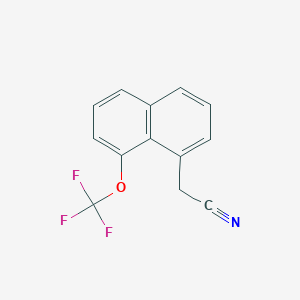
![2-Amino-1-(3-(trifluoromethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11861593.png)
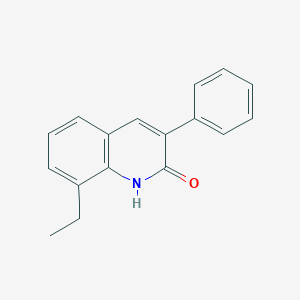
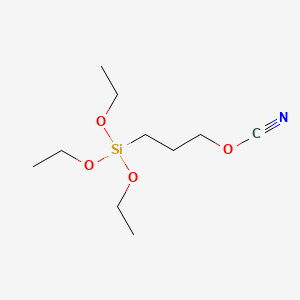
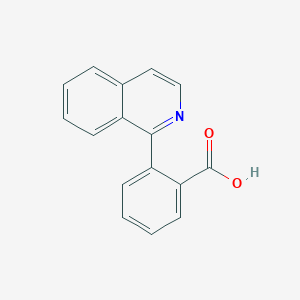

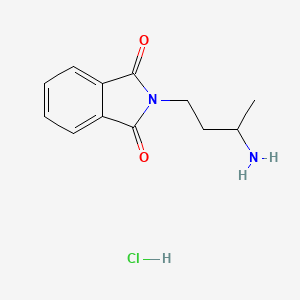
![3-(6-Bromoimidazo[1,2-a]pyridin-3-yl)prop-2-yn-1-ol](/img/structure/B11861633.png)

